Cas no 77704-34-8 (2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F)

2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F structure
77704-34-8 structure
商品名:2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F
CAS番号:77704-34-8
MF:C38H60O13
メガワット:724.875
CID:2026983
PubChem ID:15601920

2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F 化学的及び物理的性質

名前と識別子

    • 2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F
    • hemslecin A 2-O-beta-D-glucopyranoside
    • AKOS040763087
    • Cucurbitacin IIa 2-O-glucoside
    • 77704-34-8
    • インチ: InChI=1S/C38H60O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,20-24,27-32,39,41,44-48H,11-17H2,1-9H3
    • InChIKey: BCTZZCQBLBDVRU-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)OC(C)(C)CCC(=O)C(C)(O)C1C(O)CC2(C)C3CC=C4C(CC(OC5OC(CO)C(O)C(O)C5O)C(O)C4(C)C)C3(C)C(=O)CC12C |c:22|

計算された属性

  • せいみつぶんしりょう: 724.40339196g/mol
  • どういたいしつりょう: 724.40339196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 13
  • 重原子数: 51
  • 回転可能化学結合数: 10
  • 複雑さ: 1430
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 15
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 221Ų

2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN5995-5mg
Cucurbitacin IIa 2-O-glucoside
77704-34-8
5mg
¥ 4040 2024-07-20
TargetMol Chemicals
TN5995-5 mg
Cucurbitacin IIa 2-O-glucoside
77704-34-8 98%
5mg
¥ 4,040 2023-07-11
TargetMol Chemicals
TN5995-1 mL * 10 mM (in DMSO)
Cucurbitacin IIa 2-O-glucoside
77704-34-8 98%
1 mL * 10 mM (in DMSO)
¥ 6150 2023-09-15
TargetMol Chemicals
TN5995-1 ml * 10 mm
Cucurbitacin IIa 2-O-glucoside
77704-34-8
1 ml * 10 mm
¥ 6150 2024-07-20

2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F 関連文献

2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin Fに関する追加情報

Introduction to 2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F (CAS No. 77704-34-8)

The compound 2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F, identified by the CAS number 77704-34-8, represents a significant advancement in the field of natural product chemistry and pharmaceutical research. This glycoside derivative of cucurbitacin has garnered considerable attention due to its unique structural features and promising biological activities. Cucurbitacins, a class of triterpenoids primarily found in plants of the Cucurbitaceae family, are known for their diverse pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial properties. The modification of cucurbitacins through glycosylation and acetylation has further enhanced their therapeutic potential.

In recent years, there has been a surge in research focusing on the structural optimization of cucurbitacin derivatives to improve their bioavailability and efficacy. The introduction of a beta-D-glucopyranoside moiety at the 2-position and an acetyl group at the 25-position in 2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F has been strategically designed to modulate its pharmacokinetic profile. This modification not only enhances solubility but also influences receptor binding affinity, making it a more attractive candidate for clinical development.

One of the most compelling aspects of 2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F is its demonstrated ability to inhibit specific enzymes and signaling pathways involved in cancer progression. Preclinical studies have shown that this compound exhibits potent activity against various types of cancer cells by interfering with key molecular targets such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins. The glucosidic linkage at the 2-position appears to enhance its interaction with these targets, leading to increased inhibitory effects.

Moreover, the acetyl group at the 25-position plays a crucial role in stabilizing the molecule and improving its metabolic stability. This modification prevents rapid degradation in vivo, allowing for prolonged half-life and sustained therapeutic action. Such pharmacokinetic enhancements are critical for developing effective anticancer agents that can be administered less frequently while maintaining efficacy.

The synthesis of 2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The glycosylation step is particularly challenging due to the sensitivity of the glucopyranose ring to hydrolysis. Advanced synthetic techniques, such as enzymatic glycosylation using beta-glucosidase enzymes, have been employed to achieve optimal results. These methods not only improve efficiency but also minimize unwanted side reactions.

Recent advances in analytical chemistry have enabled more accurate characterization of 2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) provide detailed insights into its molecular structure and purity. These analytical methods are essential for ensuring that the compound meets stringent pharmaceutical standards before it can be advanced to clinical trials.

In clinical settings, 2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F is being evaluated for its potential as a therapeutic agent in oncology. Early-phase trials have shown encouraging results in terms of safety and tolerability. Patients with advanced-stage cancers have reported manageable side effects, primarily related to gastrointestinal discomfort and mild hepatotoxicity. These findings suggest that further investigation is warranted to determine the optimal dosing regimen and long-term effects.

The development of 2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F also highlights the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. By integrating knowledge from multiple scientific disciplines, researchers can design more effective drugs that address unmet medical needs. The success of this compound underscores the value of natural product-inspired drug discovery in modern medicine.

Looking ahead, future research on 2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F will focus on elucidating its mechanism of action at a molecular level. Understanding how this compound interacts with cellular targets will provide valuable insights for designing next-generation derivatives with improved therapeutic profiles. Additionally, exploring combination therapies involving 2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F with other anticancer agents may enhance treatment outcomes for patients with refractory cancers.

The growing interest in plant-derived compounds like cucurbitacins underscores a broader shift towards sustainable pharmacological solutions. As synthetic methodologies continue to evolve, it is likely that more complex derivatives like 2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F will be developed using green chemistry principles. This approach not only reduces environmental impact but also ensures that valuable natural resources are utilized efficiently.

In conclusion,2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F represents a significant advancement in anticancer drug development. Its unique structural features and promising biological activities make it a compelling candidate for further clinical investigation. As research progresses,this compound holds the potential to improve outcomes for patients with various types of cancer,while also contributing to our understanding of natural product-based therapeutics.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd